molecular formula C20H16BrClF3NO4 B15151475 2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate

2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate

Cat. No.: B15151475
M. Wt: 506.7 g/mol
InChI Key: HOKKRDILDISYEQ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a chloro-trifluoromethyl-phenyl group, and a butanoate ester, making it a molecule of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and chloro-trifluoromethyl-phenyl intermediates, which are then coupled through esterification and carbamoylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE: Similar structure but with a propanoate ester.

    2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PENTANOATE: Similar structure but with a pentanoate ester.

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H16BrClF3NO4

Molecular Weight

506.7 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate

InChI

InChI=1S/C20H16BrClF3NO4/c21-14-7-4-12(5-8-14)17(27)11-30-19(29)3-1-2-18(28)26-16-10-13(20(23,24)25)6-9-15(16)22/h4-10H,1-3,11H2,(H,26,28)

InChI Key

HOKKRDILDISYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br

Origin of Product

United States

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